molecular formula C17H11N7 B2426308 7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine CAS No. 844653-59-4

7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Cat. No.: B2426308
CAS No.: 844653-59-4
M. Wt: 313.324
InChI Key: SJEKQDZQTYNPLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines multiple nitrogen-containing rings, making it a versatile scaffold for drug design and development. It has shown potential in various biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is a crucial target in cancer therapy .

Properties

IUPAC Name

10-phenyl-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N7/c1-2-6-13(7-3-1)24-16-14(10-20-24)17-21-15(22-23(17)11-19-16)12-5-4-8-18-9-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEKQDZQTYNPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core through cyclization reactions. For instance, the key starting material can be obtained by treating a formimidate derivative with hydrazine hydrate in ethanol . Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

One of the most significant applications of this compound is its role as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is crucial for cell cycle regulation, and its inhibition can lead to the arrest of cancer cell proliferation and induce apoptosis. Research has demonstrated that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit strong inhibitory effects on CDK2 activity, making them promising candidates for cancer therapy .

Antimicrobial Properties

In addition to its anticancer properties, this compound has shown potential antimicrobial effects. Studies indicate that certain derivatives possess activity against various bacterial strains, suggesting their utility in treating infections . The mechanism of action may involve interference with bacterial ATP synthase and other essential metabolic pathways .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazolo derivatives have also been explored. Some studies report that these compounds can inhibit the production of pro-inflammatory cytokines and prostaglandins, which are mediators in inflammatory responses . This suggests potential applications in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy and selectivity of these compounds. The presence of specific substituents on the pyrazolo framework can significantly influence biological activity. For instance:

Substituent Effect on Activity
Phenyl groupEnhances binding affinity to CDK2
Pyridine ringImproves solubility and bioavailability
Alkyl substitutionsModulate lipophilicity and metabolic stability

Research has indicated that modifications at the 3 or 7 positions of the pyrazolo ring can lead to enhanced potency against cancer cells while reducing toxicity .

Case Study 1: CDK2 Inhibition

A study by Nassar et al. synthesized a series of pyrazolo derivatives and evaluated their inhibitory effects on CDK2. The most potent compounds exhibited IC50 values in the low micromolar range, demonstrating significant potential for further development as anticancer agents .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, derivatives were tested against Mycobacterium tuberculosis and showed promising results. Some compounds inhibited bacterial growth effectively in vitro and demonstrated activity in vivo in mouse models .

Mechanism of Action

The mechanism of action of 7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine primarily involves the inhibition of CDK2. CDK2 is an enzyme that plays a critical role in cell cycle regulation. By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which is essential for the progression of the cell cycle from the G1 to the S phase .

Comparison with Similar Compounds

7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

Biological Activity

The compound 7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo-triazolo-pyrimidine class of compounds that have garnered attention for their diverse biological activities. This article delves into its biological activity, highlighting its potential as an anticancer agent and its mechanisms of action.

Structural Characteristics

The structural complexity of this compound is characterized by a fused ring system that contributes to its biological properties. The presence of both phenyl and pyridine substituents enhances its chemical reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant biological activities, particularly in cancer therapy. Key findings include:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : Several studies have demonstrated that these compounds can inhibit CDK2, a critical regulator of the cell cycle. This inhibition is particularly relevant in cancer treatment as it can lead to cell cycle arrest and apoptosis in tumor cells .
  • Anticancer Activity : In vitro studies have shown that various derivatives exhibit potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance, specific derivatives demonstrated IC50 values ranging from 45 to 99 nM against these cell lines .

The mechanisms through which this compound exerts its biological effects include:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Molecular Docking Studies : In silico analyses suggest that the compound fits well into the active site of CDK2 through essential hydrogen bonding interactions, which is crucial for its inhibitory activity .

Case Studies

Several studies provide insights into the efficacy and potential applications of this compound:

  • Study on CDK2 Inhibition : A recent study synthesized several derivatives based on the pyrazolo-triazolo-pyrimidine scaffold and evaluated their inhibitory effects on CDK2. The most potent compounds showed IC50 values as low as 0.057 μM against CDK2/cyclin A2 complexes .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of these compounds across multiple cancer cell lines. The results indicated superior activity compared to established chemotherapeutics like sorafenib .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of selected derivatives related to this compound:

Compound NameTargetIC50 Value (nM)Notes
Compound 14CDK257Most potent inhibitor identified
Compound 15MCF-745Induces apoptosis effectively
Compound 13HCT-1166Significant growth inhibition

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?

  • Methodology : Synthesis typically involves cyclization reactions of pyrazole precursors. For example, alkylation of intermediates with phenyl or pyridinyl groups using reagents like BBr₃ in dichloromethane (DCM) facilitates demethylation and functionalization . Cyclization in diphenylether under reflux conditions is also critical for forming the tricyclic core .
  • Key Steps : (i) Alkylation at the N7 position using aryl halides; (ii) demethylation with BBr₃ for phenolic group generation; (iii) purification via column chromatography .

Q. How is the compound characterized structurally, and what spectroscopic techniques are most reliable?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming regiochemistry and substituent positions. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, NH), while mass spectrometry (MS) confirms molecular weight. Elemental analysis validates purity .
  • Example : ¹H-NMR peaks at δ 8.50 ppm (pyrimidine-H) and δ 7.58–8.74 ppm (aromatic protons) are diagnostic .

Advanced Research Questions

Q. How can regioselectivity be controlled during alkylation of the pyrazolo-triazolo-pyrimidine core?

  • Methodology : Regioselectivity (N7 vs. N8 alkylation) depends on reaction conditions. Using NaH in DMF favors N7 alkylation, while K₂CO₃ in DMF yields mixed isomers. Separation via crystallization or chromatography is often required .
  • Case Study : Alkylation of 3-amino-4-cyanopyrazole with fluorobenzyl chloride produces a 3:1 ratio of N7:N8 isomers, resolved by selective crystallization .

Q. What strategies optimize the compound’s solubility and bioavailability for pharmacological studies?

  • Methodology : Introducing hydrophilic groups (e.g., morpholine, tetra-O-acetyl-D-glucopyranosyl) via thioether linkages improves solubility. For example, compound 14 (with a glucopyranosyl group) shows enhanced aqueous stability .
  • Analytical Validation : Solubility is assessed via HPLC with polar mobile phases, while logP values are calculated using chromatographic retention times .

Q. How do structural modifications at the 2- and 7-positions affect adenosine A2A receptor antagonism?

  • Methodology : Replace the 2-furanyl group in Preladenant (a known A2A antagonist) with pyridin-3-yl to evaluate binding affinity via radioligand displacement assays. Molecular docking studies predict interactions with receptor hydrophobic pockets .
  • Data Analysis : Compare IC₅₀ values of derivatives using competitive binding assays. For instance, Preladenant’s IC₅₀ is ~1 nM, while modifications may alter potency .

Methodological Challenges

Q. How are conflicting spectroscopic data resolved when characterizing novel derivatives?

  • Approach : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) to distinguish overlapping peaks. For example, pyrimidine-H signals in DMSO-d₆ often shift upfield due to solvent effects .
  • Case Study : Ambiguous ¹³C NMR signals in compound 14 were resolved by comparing with analogous triazolopyrimidines .

Q. What are the limitations of current synthetic routes, and how can they be addressed?

  • Limitations : Low yields in cyclization steps (e.g., 60–70% for tricyclic core formation) and regioselectivity issues.
  • Solutions : Use microwave-assisted synthesis to accelerate cyclization and reduce side products. Catalytic methods (e.g., Pd-mediated coupling) may improve efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.